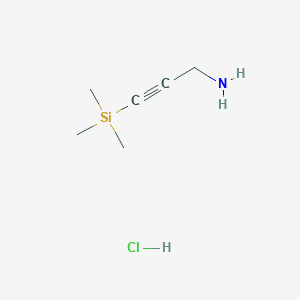

(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride

Description

(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride is a chemical compound with the molecular formula C6H14ClNSi. It is a derivative of trimethylsilane and is characterized by the presence of an amino group attached to a propynyl chain. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Properties

IUPAC Name |

3-trimethylsilylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NSi.ClH/c1-8(2,3)6-4-5-7;/h5,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJONMPYUSEPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113439-84-2 | |

| Record name | 2-Propyn-1-amine, 3-(trimethylsilyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113439-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride typically involves the reaction of propargylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The compound can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out under acidic or basic conditions.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reactions are typically carried out under anhydrous conditions.

Major Products Formed

Substitution Reactions: The major products are substituted amines or amides.

Oxidation Reactions: The major products are oxides or hydroxylated derivatives.

Reduction Reactions: The major products are reduced amines or other reduced derivatives.

Scientific Research Applications

Applications in Scientific Research

(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride has diverse applications across several fields:

Organic Chemistry

This compound serves as a building block for synthesizing various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex structures.

Biochemistry

In biochemistry, it is utilized in studies related to enzyme mechanisms and protein interactions . The amino group can interact with various biological molecules, facilitating the exploration of biochemical pathways.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role in the development of pharmaceuticals and drug delivery systems . Its unique properties allow for modifications that enhance drug efficacy and bioavailability.

Material Science

The compound is also applied in the production of specialty chemicals and materials, particularly those requiring specific chemical functionalities that this compound can provide.

Example Research Applications:

- Synthesis of Novel Anticancer Agents : Researchers have utilized this compound to develop new drugs targeting cancer cells by modifying its structure to enhance cytotoxicity.

- Enzyme Inhibition Studies : Studies have shown that derivatives of this compound can inhibit specific enzymes, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of (3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of the target molecules. The pathways involved in these reactions include nucleophilic substitution, oxidation, and reduction.

Comparison with Similar Compounds

Similar Compounds

- (3-Aminoprop-1-yn-1-yl)trimethylsilane

- (3-Aminoprop-1-yn-1-yl)trimethylsilane sulfate

- (3-Aminoprop-1-yn-1-yl)trimethylsilane nitrate

Uniqueness

(3-Aminoprop-1-yn-1-yl)trimethylsilane hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Q & A

Q. What are the optimal synthetic routes for (3-aminoprop-1-yn-1-yl)trimethylsilane hydrochloride, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves silylation of propargylamine derivatives using trimethylsilyl chloride under controlled conditions. Key parameters include:

- Stoichiometry : A molar excess of trimethylsilyl chloride (1:3 ratio) is often required to drive the reaction to completion, as seen in analogous silylation protocols for amino acid derivatives .

- Temperature : Reactions are initiated at 0°C to minimize side reactions, followed by gradual heating to 60°C for 24–48 hours to ensure complete conversion .

- Workup : Isolation involves distillation of excess reagents, extraction with chloroform, and repeated washing with diethyl ether to remove impurities .

Optimization Strategies : Use design-of-experiment (DoE) approaches to vary solvent polarity (e.g., propanol vs. THF) and catalyst loading, monitoring yields via HPLC or NMR .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : SHELXL/SHELXS software is widely used for structure refinement. For high-resolution data, anisotropic displacement parameters and twin refinement may resolve disorder in the trimethylsilyl group .

- NMR : and NMR in deuterated chloroform can identify characteristic peaks:

- Silyl protons: δ 0.1–0.3 ppm (singlet for -Si(CH)).

- Propargylamine protons: δ 1.8–2.2 ppm (NH) and δ 2.5–3.0 ppm (C≡CH).

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]: ~192.7 g/mol) and detects hydrolyzed byproducts .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store under inert gas (argon or nitrogen) at –20°C in airtight containers to prevent hydrolysis of the silyl group .

- Stability Testing : Monitor decomposition via TLC or NMR over 1–3 months. Hydrolysis products (e.g., free amine) appear as new peaks at δ 3.2–3.5 ppm (NH) .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation, as indicated in safety data for structurally similar silanes .

Q. What analytical validation strategies ensure purity and reproducibility in batches of this compound?

Methodological Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA as mobile phase. Retention time consistency (±0.2 min) indicates batch-to-batch reproducibility .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values.

- Karl Fischer Titration : Ensure water content <0.5% to confirm anhydrous conditions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Propargylamine-silyl tautomers may produce split NMR peaks. Use variable-temperature NMR (25–60°C) to coalesce signals and identify dominant species .

- Hydrate Formation : Crystallize the compound from anhydrous solvents (e.g., dry THF) and compare X-ray structures with spectral data to rule out hydrate interference .

Q. What experimental designs are suitable for studying the reactivity of the propargylamine-silyl group in cross-coupling reactions?

Methodological Answer:

- Sonogashira Coupling : Optimize Pd(PPh)/CuI catalyst ratios (1:2 to 1:4) in THF/triethylamine. Monitor alkyne-aryl bond formation via NMR (C≡C peak at δ 70–90 ppm) .

- Click Chemistry : Test Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide. Use LC-MS to confirm triazole product formation (expected [M+H]: ~320 g/mol) .

Q. How can researchers design experiments to evaluate the compound’s potential in drug delivery systems?

Methodological Answer:

- Hydrogel Formulation : Incorporate the compound into polyethylene glycol (PEG) hydrogels. Assess controlled release kinetics using Franz diffusion cells and HPLC quantification .

- Cytotoxicity Screening : Test against HEK-293 cells via MTT assay. Compare IC values with unmodified propargylamine to evaluate silyl group effects .

Q. What comparative studies are needed to assess the compound’s performance against analogous silylated amines?

Methodological Answer:

Q. How do solvent polarity and protic/aprotic environments affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Conduct SN2 reactions with methyl iodide in DMSO (aprotic) vs. ethanol (protic). Monitor reaction rates via GC-MS and correlate with Kamlet-Taft solvent parameters .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate charge distribution on the propargylamine nitrogen in different solvents .

Q. What methodologies validate the compound’s application in in vitro or in vivo models?

Methodological Answer:

- In Vivo Pharmacokinetics : Administer radiolabeled -compound to rodents. Measure plasma/tissue distribution via scintillation counting and metabolite profiling .

- Enzyme Inhibition Assays : Test against acetylcholinesterase (AChE) using Ellman’s method. Compare inhibition constants (K) with known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.